molecular formula C5H13NO B1355506 2-(Ethylamino)propan-1-ol CAS No. 24417-04-7

2-(Ethylamino)propan-1-ol

Cat. No.: B1355506
CAS No.: 24417-04-7
M. Wt: 103.16 g/mol
InChI Key: SGBGCXQCQVUHNE-UHFFFAOYSA-N
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Description

2-(Ethylamino)propan-1-ol is an organic compound with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol . It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biochemical Analysis

Biochemical Properties

2-(Ethylamino)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of various biomolecules. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of certain dehydrogenases, enzymes involved in oxidation-reduction reactions. This inhibition can lead to changes in the levels of various metabolites and alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, including changes in liver and kidney function. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of organic substances. This metabolism can lead to the formation of various metabolites, which can have different effects on cellular function. Additionally, this compound can influence metabolic flux and the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, while binding proteins help to localize and accumulate it in specific cellular compartments. This transport and distribution are crucial for the compound’s activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylamino)propan-1-ol can be synthesized through several methods. One common method involves the reaction of propylene oxide with ethylamine under controlled conditions. The reaction typically takes place in the presence of a catalyst such as a strong acid or base to facilitate the opening of the epoxide ring and the subsequent formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-(Ethylamino)propan-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group.

    2-(Methylamino)propan-1-ol: This compound has a methyl group instead of an ethyl group.

Uniqueness

2-(Ethylamino)propan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ethylamino group provides nucleophilic properties, while the hydroxyl group enables hydrogen bonding and other interactions. These characteristics make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(ethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBGCXQCQVUHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558727
Record name 2-(Ethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24417-04-7
Record name 2-(Ethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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